

An In-Depth Technical Guide to Dimethyldiphenylsilane: Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dimethyldiphenylsilane**

Cat. No.: **B1345635**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Dimethyldiphenylsilane $[(C_6H_5)_2Si(CH_3)_2]$, a tetraorganosilane, is a versatile compound with significant applications in organic synthesis and materials science. Its unique chemical structure, characterized by the presence of both phenyl and methyl groups attached to a central silicon atom, imparts a distinct set of physical and chemical properties that are of considerable interest to researchers in various fields, including drug development. This technical guide provides a comprehensive overview of the core physical and chemical properties of **dimethyldiphenylsilane**, detailed experimental protocols for its synthesis and key reactions, and a discussion of its potential applications in the pharmaceutical industry.

Core Physical and Chemical Properties

The physical and chemical characteristics of **dimethyldiphenylsilane** are summarized below, providing essential data for its handling, application, and analysis.

Physical Properties

The key physical properties of **dimethyldiphenylsilane** are presented in Table 1 for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₆ Si	[1]
Molecular Weight	212.36 g/mol	[2]
Appearance	Colorless liquid	
Boiling Point	276 °C at 740 mmHg	[2]
Density	0.985 g/mL at 25 °C	[2]
Refractive Index	n _{20/D} 1.5640	[2]
Flash Point	105.00 °C (closed cup)	[2]
Solubility	Soluble in organic solvents. Insoluble in water.	

Chemical Properties

Dimethyldiphenylsilane exhibits reactivity characteristic of organosilanes, participating in a variety of chemical transformations.

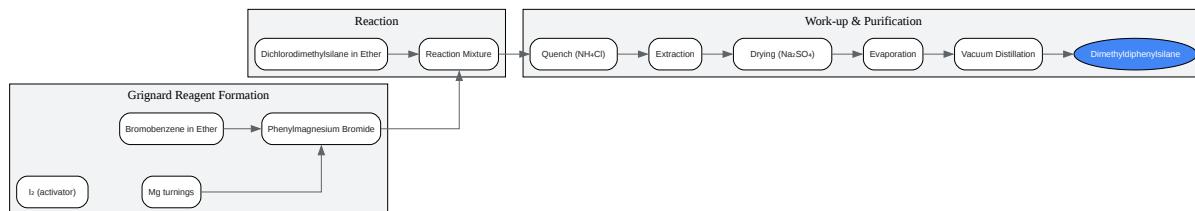
- Stability: It is a stable compound under normal conditions but can be sensitive to strong oxidizing agents.
- Reactivity: The silicon-carbon bonds are generally stable, but the phenyl groups can undergo electrophilic substitution reactions under specific conditions. The molecule can also undergo oxidation and reduction at the silicon center.

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of **dimethyldiphenylsilane** are crucial for its practical application in research and development.

Synthesis of Dimethyldiphenylsilane via Grignard Reaction

The synthesis of **dimethyldiphenylsilane** is commonly achieved through the reaction of a Grignard reagent with a suitable chlorosilane. The following protocol is a representative example.[3][4]


Materials:

- Dichlorodimethylsilane
- Bromobenzene
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Iodine (crystal)
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate

Procedure:

- Preparation of Phenylmagnesium Bromide (Grignard Reagent):
 - In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
 - Add a small crystal of iodine to activate the magnesium.
 - Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction.
 - Once the reaction starts, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

- Reaction with Dichlorodimethylsilane:
 - Cool the Grignard reagent solution to 0 °C in an ice bath.
 - Slowly add a solution of dichlorodimethylsilane in anhydrous diethyl ether from the dropping funnel with vigorous stirring.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- Work-up:
 - Pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of ammonium chloride to quench the reaction.
 - Separate the organic layer and extract the aqueous layer with diethyl ether.
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 - Remove the solvent by rotary evaporation.
- Purification:
 - Purify the crude product by vacuum distillation to obtain pure **dimethyldiphenylsilane**.

[Click to download full resolution via product page](#)

Diagram 1: Synthesis of **Dimethyldiphenylsilane** Workflow

Oxidation of Dimethyldiphenylsilane

Organosilanes can be oxidized to silanols. A common method involves the use of hydrogen peroxide, often catalyzed by a metal complex.[5]

Materials:

- **Dimethyldiphenylsilane**
- Hydrogen peroxide (30% solution)
- Manganese(II) salt (e.g., $Mn(ClO_4)_2 \cdot 6H_2O$) as a catalyst
- 4,4'-diamino-2,2'-bipyridine ligand
- Acetonitrile
- Saturated aqueous sodium bicarbonate solution
- Ethyl acetate

- Anhydrous sodium sulfate

Procedure:

- Reaction Setup:

- In a round-bottom flask, dissolve **dimethyldiphenylsilane**, the manganese catalyst, and the ligand in acetonitrile.

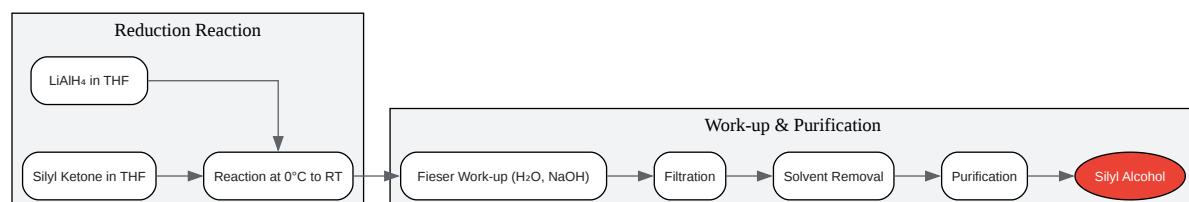
- Cool the solution to 0 °C in an ice bath.

- Oxidation:

- Slowly add hydrogen peroxide to the stirred solution.

- Allow the reaction to proceed at 0 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC).

- Work-up:


- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

- Extract the mixture with ethyl acetate.

- Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

- Purification:

- Remove the solvent under reduced pressure and purify the resulting silanol by column chromatography.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. gelest.com [gelest.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Dimethyldiphenylsilane: Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1345635#physical-and-chemical-properties-of-dimethyldiphenylsilane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com